L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester
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Overview
Description
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group attached to the L-seryl moiety, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester typically involves the protection of the amino group of L-serine with a phenylmethoxycarbonyl (Cbz) group, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed using hydrogenation or treatment with strong acids.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-.
Deprotection: this compound without the Cbz group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a prodrug.
Mechanism of Action
The mechanism of action of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated under certain conditions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with its target .
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-methyl-: Similar in structure but lacks the phenylmethoxycarbonyl group.
L-Phenylalanine, N-(p-anisoyl)-, methyl ester: Contains a phenyl group but differs in the position and type of substituents.
Uniqueness
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is unique due to the presence of both the phenylmethoxycarbonyl group and the esterified L-seryl moiety. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C15H20N2O6 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m0/s1 |
InChI Key |
QWGCABODXPAQFR-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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